

# An In-depth Technical Guide to the Physicochemical Properties of Acid Orange 67

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## Compound of Interest

Compound Name: Acid Orange 67

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## Introduction

**Acid Orange 67**, also identified by its Colour Index (C.I.) name C.I. 14172, is a monoazo dye belonging to the acid dye category.[1] These dyes are typically sodium salts of sulfonic acids and are applied from an acidic dye bath. **Acid Orange 67** is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] Its vibrant orange hue and dyeing properties make it a subject of interest for various industrial applications.[4] This guide provides a comprehensive overview of the known physicochemical properties of **Acid Orange 67**, detailed experimental protocols for their determination, and visual workflows to aid in research and development.

## Chemical and Physical Properties

The fundamental physicochemical properties of **Acid Orange 67** are summarized in the tables below. These properties are crucial for understanding the dye's behavior in various chemical and physical environments, which is essential for optimizing its application and for any potential toxicological or environmental studies.

### Table 1: Chemical Identification of Acid Orange 67

Identifier	Value
C.I. Name	Acid Orange 67
C.I. Number	14172
CAS Registry Number	12220-06-3
Molecular Structure	Single Azo Class[1]

**Table 2: Molecular Properties of Acid Orange 67**

Property	Value
Molecular Formula	$C_{26}H_{21}N_4NaO_8S_2$ [1]
Molecular Weight	604.59 g/mol [1][2]
LogP (Octanol-Water Partition Coefficient)	4.14

**Table 3: Physical and Application Properties of Acid Orange 67**

Property	Description
Appearance	Orange powder[2][3]
Solubility in Water	Soluble, forms an orange solution[1][2][3]. Quantitative value: 330 mg/L at 20°C[5]. Another source indicates $\geq 40$ g/L at 90°C[4].
Melting Point	$> 300^{\circ}\text{C}$ (decomposes)[6]
Applications	Dyeing and printing of wool, silk, and polyamide fibers[1][2][3]. Also used for leather coloring[3].

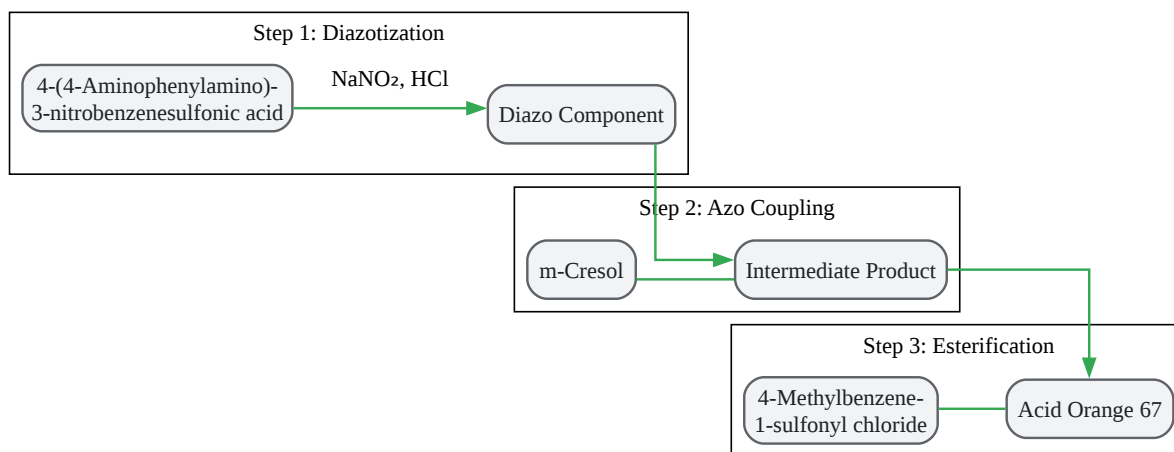
**Table 4: Fastness Properties of Acid Orange 67 on Wool (ISO Standards)**

Property	Fading	Stain
Light Fastness	5	-
Soaping	4	5
Perspiration Fastness	5	5
Oxygen Bleaching	5	-

Note: Fastness grades are typically on a scale of 1 to 5, with 5 being the best.

## Synthesis and Manufacturing

The synthesis of **Acid Orange 67** involves a multi-step chemical process typical for azo dyes. The general workflow is depicted in the diagram below, followed by a more detailed protocol.



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Caption: Synthesis workflow for **Acid Orange 67**.

## Experimental Protocol: Synthesis of Acid Orange 67

The manufacturing process for **Acid Orange 67** can be broken down into three primary stages[1][3]:

- **Diazotization:** 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (typically 0-5°C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.
- **Azo Coupling:** The freshly prepared diazonium salt is then reacted with a coupling component, in this case, m-cresol. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of m-cresol to form the azo linkage (-N=N-), which is the chromophore responsible for the dye's color.
- **Esterification:** The resulting intermediate from the coupling reaction is then esterified using 4-methylbenzene-1-sulfonyl chloride. This step introduces the tosyl group, which can modify the dye's properties, such as its affinity for certain fibers and its fastness.
- **Isolation and Purification:** The final product, **Acid Orange 67**, is isolated from the reaction mixture by filtration, followed by drying and grinding to obtain the final orange powder.

## Spectral Properties

The spectral properties of a dye are fundamental to its characterization and coloristic properties. While specific, high-resolution spectra for **Acid Orange 67** are not readily available in the reviewed literature, this section outlines the expected characteristics and provides a general protocol for their determination.

## UV-Visible Spectroscopy

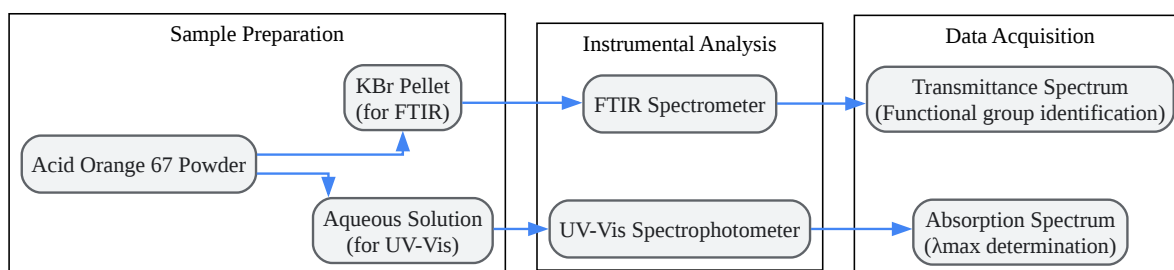
UV-Visible spectroscopy is used to determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ), which corresponds to the color observed. For azo dyes, the color is due to the  $\pi \rightarrow \pi^*$  electronic transitions within the extended conjugated system of the molecule, which includes the aromatic rings and the azo group.

- Expected  $\lambda_{\text{max}}$ : Based on its orange color, the  $\lambda_{\text{max}}$  of **Acid Orange 67** in an aqueous solution is expected to be in the range of 450-500 nm. For comparison, the related Acid Orange 7 has a  $\lambda_{\text{max}}$  of approximately 485 nm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of **Acid Orange 67** would be expected to show characteristic absorption bands for its key structural features.

- Expected Characteristic Peaks:
  - -N=N- (azo stretch): Typically weak, around 1400-1450  $\text{cm}^{-1}$ .
  - S=O (sulfonate group): Strong, asymmetric and symmetric stretching bands around 1180-1200  $\text{cm}^{-1}$  and 1040-1060  $\text{cm}^{-1}$ , respectively.
  - C-N (aromatic amine): Stretching vibrations in the region of 1250-1350  $\text{cm}^{-1}$ .
  - Aromatic C=C: Multiple bands in the 1450-1600  $\text{cm}^{-1}$  region.
  - C-H (aromatic): Stretching vibrations above 3000  $\text{cm}^{-1}$ .
  - NO<sub>2</sub> (nitro group): Asymmetric and symmetric stretching bands around 1500-1560  $\text{cm}^{-1}$  and 1300-1370  $\text{cm}^{-1}$ , respectively.



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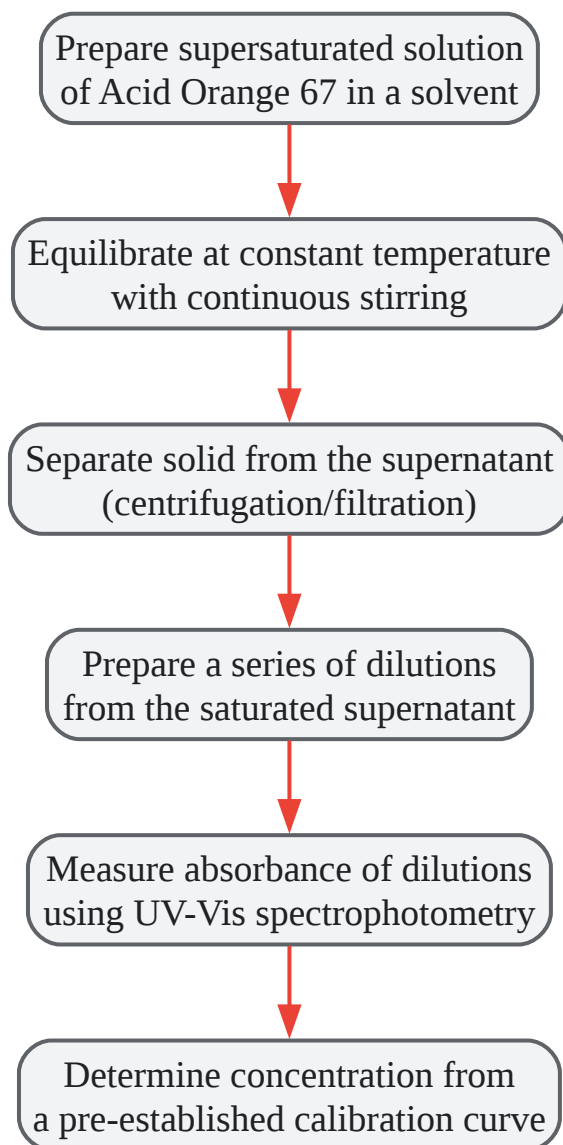
Caption: General workflow for spectral analysis of **Acid Orange 67**.

## Experimental Protocol: Spectral Analysis

- UV-Visible Spectroscopy:
  - Prepare a dilute stock solution of **Acid Orange 67** in deionized water of a known concentration.
  - Perform serial dilutions to obtain a series of standards.
  - Using a calibrated UV-Visible spectrophotometer, scan the absorbance of the solutions from approximately 350 nm to 700 nm, using deionized water as a blank.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity ( $\epsilon$ ) according to the Beer-Lambert law.
- FTIR Spectroscopy:
  - Prepare a sample by mixing a small amount of finely ground **Acid Orange 67** powder with dry potassium bromide (KBr).
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
  - Record the infrared spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Solubility Determination

The solubility of a dye is a critical parameter for its application in dyeing processes. While qualitative and some quantitative data are available, a detailed solubility profile across different temperatures and solvents may be required for specific applications.



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Caption: Experimental workflow for solubility determination.

## Experimental Protocol: Solubility Determination

- Preparation of Saturated Solution: Add an excess amount of **Acid Orange 67** to a known volume of the solvent (e.g., deionized water) in a sealed container.

- **Equilibration:** Place the container in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase, for instance, by centrifugation followed by filtration through a syringe filter to remove any fine particles.
- **Concentration Measurement:** Accurately dilute a known volume of the saturated supernatant. Measure the absorbance of the diluted solution at the  $\lambda_{\text{max}}$  of **Acid Orange 67** using a UV-Visible spectrophotometer.
- **Calculation:** Determine the concentration of the diluted solution using a previously established Beer-Lambert law calibration curve. Back-calculate to find the concentration of the saturated solution, which represents the solubility at that specific temperature.
- **Temperature Dependence:** Repeat the procedure at various temperatures to determine the solubility profile as a function of temperature.

## Conclusion

This technical guide has consolidated the available physicochemical data for **Acid Orange 67**, presenting it in a structured format suitable for scientific and research professionals. While key identifiers and properties such as molecular weight, solubility, and manufacturing methods are well-documented, specific experimental spectral data (UV-Vis and FTIR) for this particular dye are not widely published. The provided experimental protocols offer a robust framework for researchers to generate this data in-house, enabling a more comprehensive characterization of **Acid Orange 67** for advanced applications and further studies.

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